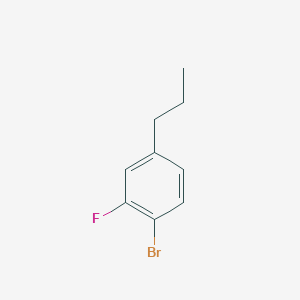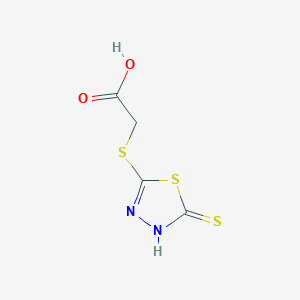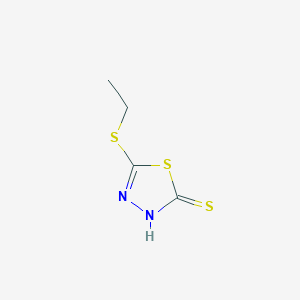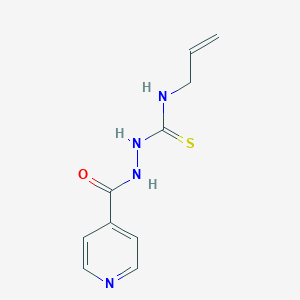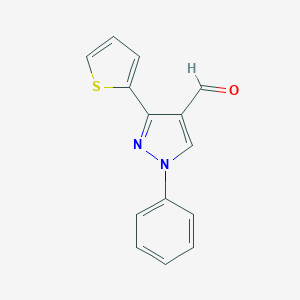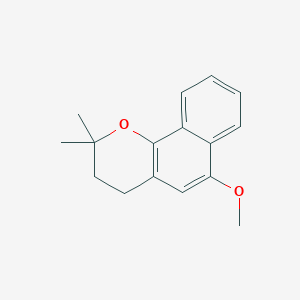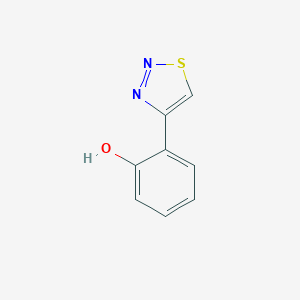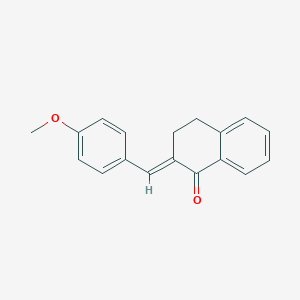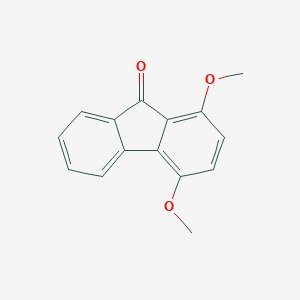
1,4-dimethoxy-9H-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-dimethoxy-9H-fluoren-9-one, also known as DFO, is a fluorescent compound that has been widely used in scientific research. It is a derivative of fluorenone and has a molecular weight of 257.29 g/mol. DFO is a yellow powder that is soluble in most organic solvents. It has been used in various fields of research such as biochemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The mechanism of action of 1,4-dimethoxy-9H-fluoren-9-one is based on its ability to fluoresce. 1,4-dimethoxy-9H-fluoren-9-one absorbs light at a specific wavelength and emits light at a longer wavelength. This process is known as fluorescence. 1,4-dimethoxy-9H-fluoren-9-one has been used as a tool to study the conformational changes of proteins and to monitor enzyme activity. The fluorescence of 1,4-dimethoxy-9H-fluoren-9-one can be quenched by the presence of certain molecules, which can be used to study the binding affinity of ligands to proteins.
Efectos Bioquímicos Y Fisiológicos
1,4-dimethoxy-9H-fluoren-9-one has been shown to have minimal biochemical and physiological effects. It is not toxic to cells and has low cytotoxicity. 1,4-dimethoxy-9H-fluoren-9-one has been used in various in vitro and in vivo studies without any adverse effects. However, it is important to note that 1,4-dimethoxy-9H-fluoren-9-one is a fluorescent compound and can interfere with certain biological processes. Therefore, it is important to use 1,4-dimethoxy-9H-fluoren-9-one in appropriate concentrations and to control for any potential interference.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1,4-dimethoxy-9H-fluoren-9-one in lab experiments is its fluorescent properties. 1,4-dimethoxy-9H-fluoren-9-one is a highly sensitive and specific fluorescent probe that can be used to study various biological processes. It is easy to use and can be incorporated into various experimental designs. However, one limitation of using 1,4-dimethoxy-9H-fluoren-9-one is its potential interference with biological processes. 1,4-dimethoxy-9H-fluoren-9-one is a fluorescent compound and can interfere with certain biological processes. Therefore, it is important to use 1,4-dimethoxy-9H-fluoren-9-one in appropriate concentrations and to control for any potential interference.
Direcciones Futuras
There are many future directions for the use of 1,4-dimethoxy-9H-fluoren-9-one in scientific research. One potential application is in the study of protein-protein interactions. 1,4-dimethoxy-9H-fluoren-9-one can be used as a tool to study the conformational changes of proteins and to monitor protein-protein interactions. Another potential application is in the development of new drugs. 1,4-dimethoxy-9H-fluoren-9-one can be used as a tool to screen for potential drug candidates and to study the mechanism of action of drugs. Additionally, 1,4-dimethoxy-9H-fluoren-9-one can be used as a tool to study the interaction between drugs and proteins, which can help to improve drug design and development.
Métodos De Síntesis
The synthesis of 1,4-dimethoxy-9H-fluoren-9-one can be achieved through a multi-step process. The first step involves the reaction of 9-fluorenone with methanol and hydrochloric acid to produce 9-(hydroxymethyl)fluorene. The second step involves the reaction of 9-(hydroxymethyl)fluorene with methoxyacetic acid and para-toluenesulfonic acid to produce 1,4-dimethoxy-9H-fluoren-9-one. This synthesis method has been well-established and has been used in many research studies.
Aplicaciones Científicas De Investigación
1,4-dimethoxy-9H-fluoren-9-one has been widely used in scientific research due to its fluorescent properties. It has been used as a fluorescent probe to study various biological processes such as protein folding, enzyme activity, and membrane transport. 1,4-dimethoxy-9H-fluoren-9-one has also been used to study the interaction between drugs and proteins. It has been used as a tool to screen for potential drug candidates and to study the mechanism of action of drugs.
Propiedades
Número CAS |
24061-14-1 |
|---|---|
Nombre del producto |
1,4-dimethoxy-9H-fluoren-9-one |
Fórmula molecular |
C15H12O3 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
1,4-dimethoxyfluoren-9-one |
InChI |
InChI=1S/C15H12O3/c1-17-11-7-8-12(18-2)14-13(11)9-5-3-4-6-10(9)15(14)16/h3-8H,1-2H3 |
Clave InChI |
WAZFWQLGOHYIGJ-UHFFFAOYSA-N |
SMILES |
COC1=C2C3=CC=CC=C3C(=O)C2=C(C=C1)OC |
SMILES canónico |
COC1=C2C3=CC=CC=C3C(=O)C2=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




